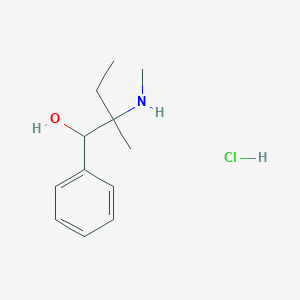

DL-alpha-Ethyl-alpha-(1-methylaminoethyl)benzyl alcohol hydrochloride

Description

The compound “NIOSH/DO5775100” is a chemical substance recognized by the National Institute for Occupational Safety and Health (NIOSH). This compound is primarily studied for its potential hazards and safety measures in occupational settings. It is essential to understand its properties, preparation methods, chemical reactions, and applications to ensure safe handling and utilization.

Properties

CAS No. |

7471-91-2 |

|---|---|

Molecular Formula |

C12H20ClNO |

Molecular Weight |

229.74 g/mol |

IUPAC Name |

2-methyl-2-(methylamino)-1-phenylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C12H19NO.ClH/c1-4-12(2,13-3)11(14)10-8-6-5-7-9-10;/h5-9,11,13-14H,4H2,1-3H3;1H |

InChI Key |

FRPYHBWRNSPKMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C(C1=CC=CC=C1)O)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “NIOSH/DO5775100” involves specific synthetic routes and reaction conditions. One common method includes ion chromatography with post-column derivatization and UV detection. The analyte is extracted using a solution of sodium hydroxide and sodium carbonate, followed by dilution and injection into a chromatography column . The mobile phase typically consists of ammonium sulfate and ammonium hydroxide, with a flow rate of 1.0 mL/min .

Industrial Production Methods

Industrial production of “NIOSH/DO5775100” may involve large-scale synthesis using similar chromatographic techniques. The process ensures the compound’s purity and stability, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

“NIOSH/DO5775100” undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions involve replacing one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different oxides, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

“NIOSH/DO5775100” has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Medicine: Investigated for its therapeutic potential and safety in medical applications.

Industry: Utilized in industrial processes, including manufacturing and quality control.

Mechanism of Action

The mechanism of action of “NIOSH/DO5775100” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to changes in cellular processes. Understanding these mechanisms is crucial for developing safe handling practices and potential therapeutic applications.

Comparison with Similar Compounds

Conclusion

Understanding “NIOSH/DO5775100” involves a comprehensive analysis of its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This knowledge is essential for ensuring safe handling and maximizing its potential in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.